molecular formula C10H12I2O2 B14279698 4-(1,3-Diiodopropyl)-2-methoxyphenol CAS No. 163657-73-6

4-(1,3-Diiodopropyl)-2-methoxyphenol

Cat. No.: B14279698
CAS No.: 163657-73-6
M. Wt: 418.01 g/mol
InChI Key: CACBMQJXGRIGAR-UHFFFAOYSA-N
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Description

4-(1,3-Diiodopropyl)-2-methoxyphenol is an organic compound characterized by the presence of iodine atoms attached to a propyl chain and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Diiodopropyl)-2-methoxyphenol typically involves the iodination of a propyl chain followed by the attachment to a methoxyphenol ring. One common method involves the reaction of 2-methoxyphenol with 1,3-diiodopropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Diiodopropyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to form the corresponding hydrocarbon.

    Substitution: The iodine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium azide or thiourea can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydrocarbons with the removal of iodine atoms.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Diiodopropyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Diiodopropyl)-2-methoxyphenol involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The phenol group can undergo redox reactions, contributing to its biological activity. The methoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Diiodopropyl)-2,6-dimethoxyphenol: Similar structure with an additional methoxy group.

    4-(1,3-Diiodopropyl)phenol: Lacks the methoxy group, affecting its solubility and reactivity.

    4-(1,3-Diiodopropyl)-2-methylphenol: Contains a methyl group instead of a methoxy group, influencing its chemical properties.

Uniqueness

4-(1,3-Diiodopropyl)-2-methoxyphenol is unique due to the presence of both iodine atoms and a methoxy group, which confer distinct chemical and biological properties

Properties

CAS No.

163657-73-6

Molecular Formula

C10H12I2O2

Molecular Weight

418.01 g/mol

IUPAC Name

4-(1,3-diiodopropyl)-2-methoxyphenol

InChI

InChI=1S/C10H12I2O2/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,8,13H,4-5H2,1H3

InChI Key

CACBMQJXGRIGAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CCI)I)O

Origin of Product

United States

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